
6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- is a chemical compound with the molecular formula C12H22O3. It is a derivative of citronellic acid and is known for its unique structural properties. This compound is often used in various scientific research applications due to its distinct chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- typically involves the esterification of citronellic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and ethanol. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学研究应用
6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of 6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent binding to target proteins.
相似化合物的比较
Similar Compounds
Citronellic acid: A precursor to the ester form.
Methyl citronellate: A similar ester with a methyl group instead of an ethyl group.
Rhodinolic acid: Another derivative of citronellic acid with similar structural properties.
Uniqueness
6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups. This combination of features makes it particularly useful in synthetic chemistry and biological research.
属性
CAS 编号 |
724701-66-0 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC 名称 |
ethyl (3S)-3-hydroxy-3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C12H22O3/c1-5-15-11(13)9-12(4,14)8-6-7-10(2)3/h7,14H,5-6,8-9H2,1-4H3/t12-/m0/s1 |
InChI 键 |
PHYFKXNWJXRGLZ-LBPRGKRZSA-N |
手性 SMILES |
CCOC(=O)C[C@](C)(CCC=C(C)C)O |
规范 SMILES |
CCOC(=O)CC(C)(CCC=C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
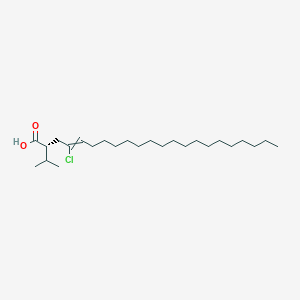
![3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B14231395.png)
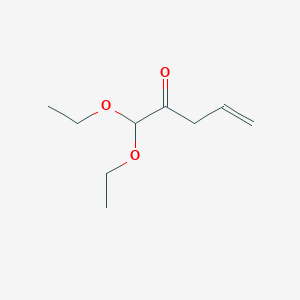
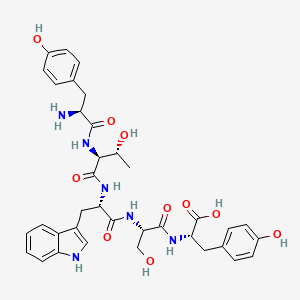
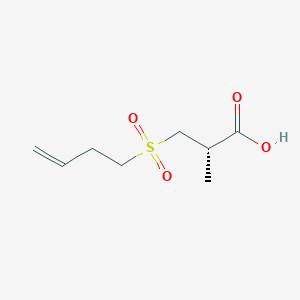
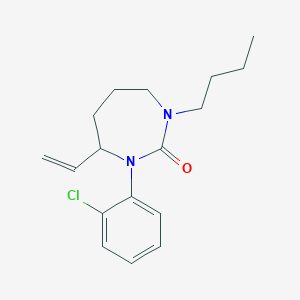
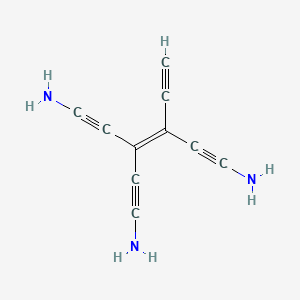

![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
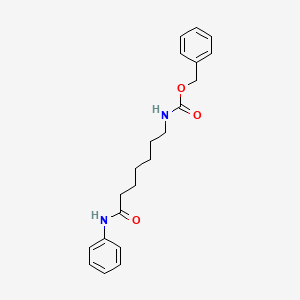
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
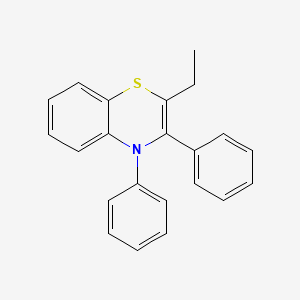
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
